molecular formula C20H27N5O2S B4559725 2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

Cat. No.: B4559725
M. Wt: 401.5 g/mol
InChI Key: LWGCKCVFGYYLJY-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18854629 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds related to 2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide, focusing on their chemical properties and potential applications in various fields. For instance, studies on the synthesis of related triazole and morpholine derivatives have highlighted their significance in developing compounds with potential antimicrobial and antifungal properties (Gul et al., 2017; Bardiot et al., 2015). These studies provide a foundation for understanding the chemical synthesis routes and the potential biological activities of compounds with similar structures.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds related to this compound have been a significant focus of research. For example, compounds synthesized from 4-(4-aminophenyl)morpholin-3-one molecules demonstrated antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). These findings suggest that derivatives of the compound may possess useful antimicrobial properties, warranting further investigation for potential applications in combating infections.

Enzyme Inhibition and Molecular Docking Studies

Further research has been conducted on the enzyme inhibitory potentials and molecular docking studies of triazole-derived heterocyclic compounds, showcasing their potential in pharmaceutical applications. For instance, novel derivatives synthesized from the morpholin-3-one molecule exhibited enzyme inhibitory activities against several enzymes, demonstrating the compound's relevance in the development of bioactive molecules with potential therapeutic applications (Riaz et al., 2020).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-9-25-18(14-24-10-12-27-13-11-24)22-23-20(25)28-15-19(26)21-17-7-5-16(4-2)6-8-17/h3,5-8H,1,4,9-15H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCKCVFGYYLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Reactant of Route 2
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.